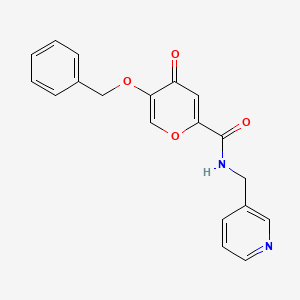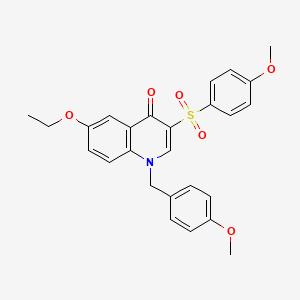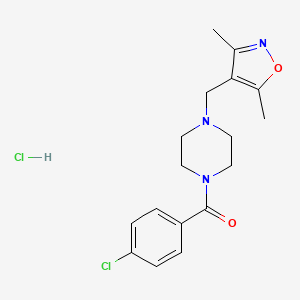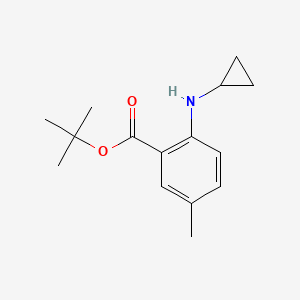
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride” belongs to a class of organic compounds known as phenylimidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the condensation of certain precursors .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The reaction was performed by adding 4- (1 H -Imidazol-1-yl)benzaldehyde 1, 4′-methylacetophenone 2, and methanol to a round bottom flask at room temperature. Aqueous NaOH was added and allowed to stir for 2 h. The crude product was recrystallized in hot methanol resulting in a yield of 75% .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The FT-IR exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related compounds often involves complex chemical reactions aimed at introducing specific functional groups that may enhance biological activity or solubility. For example, Patel et al. (2011) detailed the synthesis of new pyridine derivatives using amino-substituted benzothiazoles and chloropyridine carboxylic acid, leading to compounds with potential antimicrobial activity Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011. Similarly, Zheng Rui (2010) focused on the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating a method with a reasonable overall yield Zheng Rui, 2010.
Antimicrobial Activity
Compounds related to "(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride" have been evaluated for their antimicrobial properties. Rajkumar et al. (2014) synthesized derivatives of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine and found that some exhibited excellent antibacterial and antifungal activities, suggesting the potential for these compounds in developing new antimicrobial agents Rajkumar, A. Kamaraj, K. Krishnasamy, 2014.
Novel Therapeutic Agents
Research into compounds with similar structures has also led to the discovery of potential therapeutic agents. For instance, the study of azole-containing piperazine derivatives revealed that they exhibited significant antibacterial and antifungal activities in vitro, with some compounds showing comparable activities to standard drugs Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010. This indicates the broad applicability of these compounds in developing new treatments for infectious diseases.
Propiedades
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O.ClH/c1-2-22-7-6-21-16(22)24-10-8-23(9-11-24)15(25)13-4-3-5-14(12-13)17(18,19)20;/h3-7,12H,2,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDMGJCEDVYSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)


![3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2718550.png)



![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)
![2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2718559.png)
![(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2718560.png)

